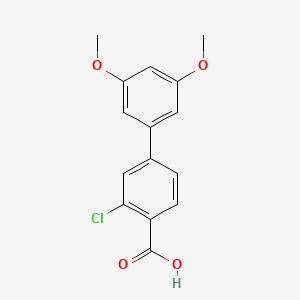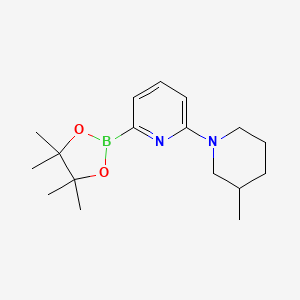
2-(3-メチルピペリジン-1-イル)-6-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C17H27BN2O2 and its molecular weight is 302.225. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品研究阻害剤開発
ボロン酸誘導体(化合物 など)は、しばしば医薬品阻害剤の開発に使用されます。 それらは、HIV-1プロテアーゼや癌進行に関与するキナーゼなどのタンパク質の阻害剤など、潜在的な治療効果を持つ新化合物の合成に使用できます .
化学合成鈴木-宮浦カップリング
これらの化合物は、化学合成において炭素-炭素結合を形成するために広く使用されている鈴木-宮浦カップリング反応における試薬として役立ちます。 これは、さまざまな有機化合物の製造における重要なステップです .
センシングアプリケーション
ボロン酸とその誘導体は、ジオールや強いルイス塩基とユニークな相互作用を起こすため、センシングアプリケーションで役立ちます。 それらは、さまざまな分析物の均一なアッセイまたは不均一な検出システムの一部となりえます .
研究ツールDYRK1A阻害剤
それらはまた、アルツハイマー病などの病気に関与している複数の細胞プロセスに関与するデュアル特異性キナーゼであるDYRK1Aなどの特定の酵素の阻害剤として作用するアナログを合成する際にも使用されます .
触媒プロト脱ボロン化
触媒では、これらの化合物はプロト脱ボロン化を起こすことができ、これはボロン基が除去されるプロセスです。 これは、特定の構造的特徴を持つより複雑な分子を作成する際に役立ちます .
MilliporeSigma Thermo Fisher Scientific Royal Society of Chemistry BioMed Central Chemistry
作用機序
Target of Action
Boronic esters, in general, are known to be involved in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling . In this process, the organoboron compound (such as our compound of interest) transfers an organic group to a metal, in this case, palladium . This forms a new carbon-metal bond and is a crucial step in the formation of the final carbon-carbon bond .
Biochemical Pathways
The suzuki-miyaura coupling reaction, in which this compound likely participates, is a fundamental tool in organic synthesis and is widely used in the synthesis of various organic compounds . The products of these reactions can be involved in numerous biochemical pathways, depending on their structure and functional groups.
Pharmacokinetics
It’s important to note that boronic esters, including the pinacol esters, are generally sensitive to ph and can undergo hydrolysis under mildly acidic or basic conditions . This could potentially affect the compound’s bioavailability and stability in physiological conditions.
Result of Action
The primary result of the compound’s action would be the formation of a new carbon-carbon bond through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, depending on the other reactants involved in the reaction .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic pinacol esters . Additionally, the presence of a palladium catalyst and an appropriate organic halide is necessary for the compound to participate in Suzuki-Miyaura coupling reactions .
特性
IUPAC Name |
2-(3-methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O2/c1-13-8-7-11-20(12-13)15-10-6-9-14(19-15)18-21-16(2,3)17(4,5)22-18/h6,9-10,13H,7-8,11-12H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOABNYRXBZVBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3CCCC(C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671300 |
Source


|
| Record name | 2-(3-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-13-7 |
Source


|
| Record name | 2-(3-Methyl-1-piperidinyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
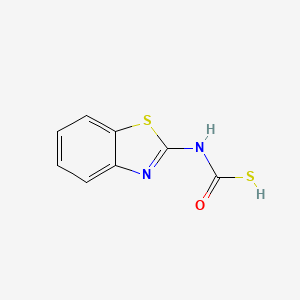
![Carbamic acid, [(2-methylpropyl)carbonimidoyl]-, ethyl ester (9CI)](/img/new.no-structure.jpg)

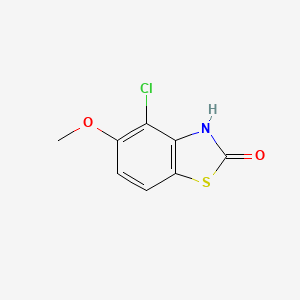
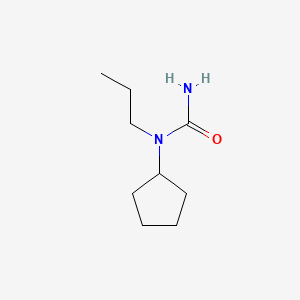
![7-(Chloromethyl)thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B571747.png)
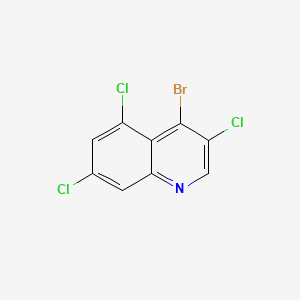
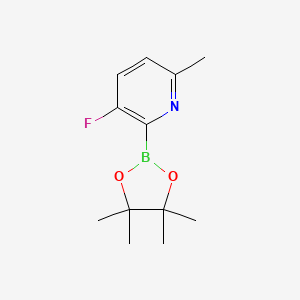
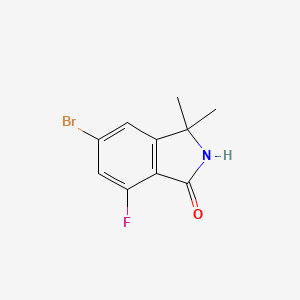

![3h-Imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B571760.png)
